Cas no 1049745-41-6 ((2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride)

(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
- (2S,4S)-4-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid,hydrochloride
- (S)-gamma-(4-thiazolyl-methyl)-L-proline-HCl
- AC1MC6A1
- AK120208
- KB-206831
- MolPort-003-794-693
- (S)-γ-(4-biphenyl-methyl)-L-ProHCl
- (S)-γ-(4-biphenyl-methyl)-L-prolineHCl
- AKOS015949815
- MFCD06659451
- (2S,4S)-4-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
- (2S,4S)-4-(THIAZOL-4-YLMETHYL)PYRROLIDINE-2-CARBOXYLIC ACID HCL
- 1049745-41-6
- CS-0440521
- (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylicacidhydrochloride
- DTXSID30376063
-
- MDL: MFCD06659451
- インチ: InChI=1S/C9H12N2O2S.ClH/c12-9(13)8-2-6(3-10-8)1-7-4-14-5-11-7;/h4-6,8,10H,1-3H2,(H,12,13);1H/t6-,8+;/m1./s1
- InChIKey: BFWVVLPPUAXRAI-HNJRQZNRSA-N
- ほほえんだ: C([C@@H]1C[C@@H](C(=O)O)NC1)C2=CSC=N2.Cl
計算された属性
- せいみつぶんしりょう: 248.03900
- どういたいしつりょう: 248.0386265g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 225
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.5Ų
じっけんとくせい
- PSA: 90.46000
- LogP: 1.87910
(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB389329-500 mg |
(S)-gamma-(4-Thiazolyl-methyl)-L-proline-HCl |
1049745-41-6 | 500 mg |
€892.00 | 2023-07-19 | ||
Chemenu | CM190166-1g |
(2S,4S)-4-(thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride |
1049745-41-6 | 95% | 1g |
$729 | 2023-03-07 | |
Alichem | A109008492-1g |
(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride |
1049745-41-6 | 95% | 1g |
$684.52 | 2023-09-04 | |
abcr | AB389329-1g |
(S)-gamma-(4-Thiazolyl-methyl)-L-proline-HCl; . |
1049745-41-6 | 1g |
€409.30 | 2025-02-17 | ||
abcr | AB389329-5g |
(S)-gamma-(4-Thiazolyl-methyl)-L-proline-HCl; . |
1049745-41-6 | 5g |
€1116.50 | 2025-02-17 | ||
Chemenu | CM190166-1g |
(2S,4S)-4-(thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride |
1049745-41-6 | 95% | 1g |
$729 | 2021-08-05 | |
abcr | AB389329-500mg |
(S)-gamma-(4-Thiazolyl-methyl)-L-proline-HCl; . |
1049745-41-6 | 500mg |
€290.40 | 2025-02-17 | ||
Ambeed | A849018-1g |
(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride |
1049745-41-6 | 95+% | 1g |
$634.0 | 2024-04-26 |
(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride 関連文献
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochlorideに関する追加情報
(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride: A Novel CAS No. 1049745-41-6 Compound with Promising Therapeutic Potential
(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, identified by its CAS No. 1049745-41-6, represents a groundbreaking advancement in the field of medicinal chemistry. This compound belongs to the class of pyrrolidine derivatives with a unique thiazole ring substitution, which has garnered significant attention for its potential applications in drug discovery. Recent studies published in Journal of Medicinal Chemistry (2023) highlight its structural novelty and pharmacological relevance, positioning it as a candidate for targeting specific molecular pathways.
The chemical structure of this compound is characterized by a pyrrolidine ring with stereochemical configuration at the 2S and 4S positions, coupled with a thiazole ring via a methyl linker. This molecular framework is designed to enhance bioavailability and target specificity, which are critical factors in modern drug development. The hydrochloride salt form ensures solubility and stability, making it suitable for pharmaceutical formulations.
Recent research has focused on the pharmacological mechanisms of this compound. A 2023 study in ACS Chemical Biology demonstrated its ability to modulate kinase pathways associated with cancer progression. The thiazole ring is believed to interact with proteins involved in cell signaling, thereby inhibiting tumor growth. This discovery aligns with the growing interest in targeted therapy for oncology applications.
Furthermore, the synthetic pathway of (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride has been optimized to improve yield and purity. A 2023 paper in Organic & Biomolecular Chemistry reported a novel asymmetric synthesis method that reduces environmental impact while maintaining stereochemical integrity. This approach underscores the importance of sustainable chemistry in pharmaceutical manufacturing.
Emerging data from preclinical trials suggest that this compound may also exhibit anti-inflammatory properties. A 2023 study in Journal of Biological Chemistry revealed its potential to inhibit pro-inflammatory cytokines, making it a candidate for treating autoimmune disorders. The thiazole ring is hypothesized to modulate immune cell signaling, offering new therapeutic avenues.
The pharmacokinetic profile of (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride has been extensively evaluated. Research published in Drug Metabolism and Disposition (2023) indicates favorable absorption, distribution, and metabolism characteristics. These properties are essential for developing drugs with prolonged therapeutic effects.
Advancements in computational modeling have further enhanced the understanding of this compound's behavior. A 2023 study in Journal of Computational Chemistry utilized molecular dynamics simulations to predict its interactions with target proteins. These simulations provide insights into binding affinity and selectivity, which are critical for drug optimization.
Collaborative efforts between academia and industry are driving the clinical development of this compound. A 2023 partnership between PharmaTech Innovations and Academic Research Lab has initiated phase I trials for its use in oncology applications. These trials aim to validate its safety and efficacy in human subjects.
The market potential of (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is significant, particularly in the oncology and immunology sectors. With the global oncology market projected to grow by 12% annually, this compound could play a pivotal role in addressing unmet medical needs.
Challenges in drug development remain, including regulatory hurdles and cost-effective production. However, the novelty of this compound's chemical structure and its demonstrated pharmacological activity position it as a promising candidate for future therapeutic applications.
In conclusion, (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride represents a significant milestone in medicinal chemistry. Its unique chemical structure, combined with its potential pharmacological effects, highlights the importance of continued research in this field. As the scientific community advances, this compound may contribute to the development of innovative therapies for various diseases.
1049745-41-6 ((2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride) 関連製品
- 2172461-85-5(3-hydroxy-3-1-(3-oxobutyl)-1H-1,2,3-triazol-4-ylcyclobutane-1-carboxylic acid)
- 932351-86-5(KDDHHFGQVUZCNA-UHFFFAOYSA-N)
- 1341882-70-9(Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl)-)
- 1249063-13-5(2-amino-2-(dimethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol)
- 1176724-16-5(2-Propanone, 1-(3-aminophenoxy)- )
- 1365759-12-1(7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1197825-07-2(Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride)
- 89438-53-9(2-ethyl-2,3-dihydro-1H-indazol-3-one)
- 921803-73-8(N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-(pyrrolidine-1-sulfonyl)benzamide)
- 115016-95-0((S)-2-Hydroxy-4-phenylbutyric Acid)
